6-Fluorooxindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

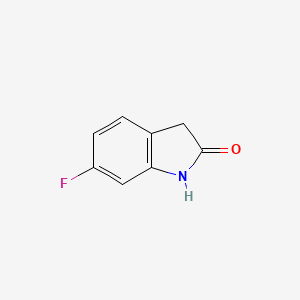

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQNTFAOZIVXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395650 | |

| Record name | 6-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56341-39-0 | |

| Record name | 6-Fluorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Fluorooxindole: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 6-fluorooxindole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, detailed structural analysis, reactivity, and established synthetic protocols. Furthermore, this guide will explore its burgeoning role as a key building block in the development of novel therapeutics, particularly as a scaffold for kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction: The Significance of Fluorine in Drug Discovery and the Rise of this compound

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacological profile.[1] The oxindole scaffold, a privileged structure in medicinal chemistry, is found in numerous natural products and pharmaceuticals.[2] The fusion of these two concepts gives rise to fluorinated oxindoles, a class of compounds with immense potential in therapeutic development.

This compound, in particular, has emerged as a valuable and versatile building block.[2] Its structure, featuring a fluorine atom at the 6-position of the oxindole ring, offers a unique combination of chemical reactivity and biological relevance. This guide will provide an in-depth exploration of the chemical properties, structure, and synthetic methodologies of this compound, while also highlighting its critical role in the synthesis of advanced intermediates for drug discovery and materials science.[2]

Physicochemical and Structural Properties of this compound

This compound is a solid at room temperature and is characterized by the molecular formula C₈H₆FNO.[2][3][4] The presence of the fluorine atom enhances its thermal and chemical stability compared to its non-fluorinated analog.[2]

Core Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 56341-39-0 | [2][3][4] |

| Molecular Formula | C₈H₆FNO | [2][3][4] |

| Molecular Weight | 151.14 g/mol | [2][3][4] |

| IUPAC Name | 6-fluoro-1,3-dihydroindol-2-one | [3] |

| Melting Point | 132-136 °C | |

| Boiling Point | 287.5 °C (predicted) | |

| Density | 1.311 g/cm³ (predicted) | |

| pKa | 13.37 (predicted) | |

| SMILES | C1C2=C(C=C(C=C2)F)NC1=O | [3] |

| InChI | InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11) | [3] |

Spectroscopic Profile

A thorough understanding of a molecule's spectroscopic signature is paramount for its identification and characterization. The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral features of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons at the C3 position will appear as a singlet. The N-H proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also exhibit smaller two- and three-bond couplings to the fluorine atom. The carbonyl carbon will appear at the downfield end of the spectrum.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring. This signal will be split by the neighboring aromatic protons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by several key absorption bands:

-

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the lactam.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the five-membered lactam ring.

-

C-F Stretch: The C-F stretching vibration will give rise to a strong absorption in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be achieved through various routes, often starting from commercially available fluorinated aromatic compounds. A common and reliable method involves the reductive cyclization of a substituted nitrophenylacetic acid derivative.

Synthetic Workflow

The following diagram illustrates a typical synthetic route to this compound.

Caption: A common synthetic pathway to this compound.

Detailed Experimental Protocol

Synthesis of 2-(4-Fluoro-2-nitrophenyl)acetic acid from 4-Fluoro-2-nitrotoluene

-

Reaction Setup: To a solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., aqueous pyridine), add a strong oxidizing agent such as potassium permanganate (KMnO₄) portion-wise while maintaining the reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction and filter the mixture to remove manganese dioxide. Acidify the filtrate to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and dry to afford 2-(4-fluoro-2-nitrophenyl)acetic acid. The product can be further purified by recrystallization if necessary.

Reductive Cyclization to this compound

-

Reaction Setup: Dissolve 2-(4-fluoro-2-nitrophenyl)acetic acid in a suitable solvent such as acetic acid. Add a catalyst, typically palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation at a suitable pressure of hydrogen gas.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the values reported in the literature and presented in this guide.

Reactivity and Applications in Chemical Synthesis

The chemical reactivity of this compound is influenced by the electron-withdrawing nature of the fluorine atom and the presence of the lactam functionality. This makes it a versatile intermediate for a variety of chemical transformations.

Key Reactions of the Oxindole Core

The oxindole ring system is amenable to a range of functionalizations. The presence of the fluorine atom at the 6-position can influence the regioselectivity of these reactions.

Caption: Important reactions of the this compound scaffold.

-

N-Functionalization: The nitrogen atom of the lactam can be alkylated or arylated under basic conditions to introduce a variety of substituents.

-

C3-Functionalization: The methylene group at the C3 position is acidic and can be deprotonated to form an enolate, which can then react with various electrophiles to introduce substituents at this position.

-

Aldol Condensation: The C3 methylene group can also participate in aldol-type condensation reactions with aldehydes and ketones to form 3-substituted-2-oxindoles, which are important precursors for many biologically active compounds.

Role as a Scaffold in Medicinal Chemistry

The this compound scaffold is a key component in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.

A particularly significant application of this compound is in the development of kinase inhibitors .[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The oxindole core can mimic the hinge-binding region of ATP, the natural substrate for kinases. By appropriately functionalizing the this compound scaffold, medicinal chemists can design potent and selective kinase inhibitors. For example, derivatives of this compound have been investigated as inhibitors of kinases such as VEGFR, EGFR, and others involved in cancer progression.[1]

Conclusion

This compound is a molecule of considerable importance, bridging the fields of organofluorine chemistry and medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the synthesis of complex molecular architectures with significant biological potential. The validated synthetic protocols and detailed characterization data provided in this guide serve as a reliable resource for researchers. As the demand for novel and effective therapeutics continues to grow, the strategic application of this compound in drug discovery programs, particularly in the design of next-generation kinase inhibitors, is poised to expand, further solidifying its role as a key building block in the advancement of chemical and biomedical sciences.

References

Synthesis of 6-Fluorooxindole: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 6-Fluorooxindole in Medicinal Chemistry

This compound is a fluorinated heterocyclic scaffold of significant interest in the pharmaceutical industry.[1] The incorporation of a fluorine atom at the 6-position of the oxindole ring system imparts unique physicochemical properties, including enhanced metabolic stability, increased binding affinity to biological targets, and improved pharmacokinetic profiles.[1] Consequently, this compound serves as a critical building block in the synthesis of a diverse array of bioactive molecules, including kinase inhibitors for cancer therapy and agents targeting central nervous system disorders.[1] This guide provides an in-depth technical overview of a robust and widely applicable synthetic route to this compound, commencing from 4-fluoro-2-nitrophenylacetic acid.

The Synthetic Blueprint: Reductive Cyclization of 4-Fluoro-2-nitrophenylacetic Acid

The core transformation in the synthesis of this compound from 4-fluoro-2-nitrophenylacetic acid is a reductive cyclization. This process ingeniously combines the reduction of an aromatic nitro group to an amine with a subsequent intramolecular amide bond formation (cyclization) in a single pot or a sequential manner.

The overall synthetic pathway can be visualized as follows:

Caption: General synthetic scheme for this compound.

This guide will detail two field-proven methodologies for achieving this transformation: catalytic hydrogenation and reduction with iron in acidic medium.

Methodology 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. This approach typically offers high yields and avoids the use of stoichiometric metallic reducing agents, simplifying product purification.

Causality Behind Experimental Choices

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenation of nitroarenes. It provides a high surface area for the reaction to occur and is relatively robust.

-

Solvent: A protic solvent like ethanol or acetic acid is often employed to facilitate the reaction and dissolve the starting material. Acetic acid can also serve as a proton source, which can be beneficial for the cyclization step.

-

Hydrogen Source: Pressurized hydrogen gas is the most common and efficient source for this type of reduction.

-

Temperature and Pressure: The reaction is typically conducted at or slightly above room temperature and under moderate hydrogen pressure to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol: Catalytic Hydrogenation

Step 1: Reaction Setup

-

To a solution of 4-fluoro-2-nitrophenylacetic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid, carefully add 10% palladium on carbon (5-10 mol%).

-

Place the reaction vessel in a hydrogenation apparatus.

Step 2: Hydrogenation

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

Step 3: Work-up and Purification

-

Upon completion, carefully vent the hydrogen and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Caption: Workflow for catalytic hydrogenation.

Methodology 2: Reduction with Iron in Acetic Acid

Reduction using iron powder in an acidic medium, such as acetic acid, is a classic, cost-effective, and scalable method for converting aromatic nitro compounds to anilines. The in situ generated amine readily undergoes cyclization to the oxindole in the acidic environment.

Causality Behind Experimental Choices

-

Reducing Agent: Iron powder is an inexpensive and readily available reducing agent. In the presence of an acid, it effectively reduces the nitro group.

-

Acid/Solvent: Glacial acetic acid serves a dual purpose: it acts as a solvent and provides the acidic environment necessary for the reduction with iron. It also facilitates the subsequent cyclization.

-

Temperature: Heating the reaction mixture is often necessary to increase the reaction rate and ensure complete conversion.

-

Work-up: The work-up involves filtering off the iron salts and then neutralizing the acidic solution to precipitate the product or prepare it for extraction.

Experimental Protocol: Iron Reduction

Step 1: Reaction Setup

-

To a solution of 4-fluoro-2-nitrophenylacetic acid (1.0 eq) in glacial acetic acid, add iron powder (3-5 eq) portion-wise. The addition can be exothermic.

Step 2: Reaction

-

Heat the reaction mixture to a temperature of 80-100 °C and stir for 2-4 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Filter the mixture to remove the iron residues and salts.

-

Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) until the product precipitates.

-

Collect the solid product by filtration, wash with water, and dry.

-

Alternatively, the neutralized aqueous layer can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography as described in the catalytic hydrogenation method.[2][3]

Caption: Workflow for iron reduction.

Data Presentation: A Comparative Overview

| Parameter | Catalytic Hydrogenation | Iron in Acetic Acid |

| Reducing Agent | H₂ gas with Pd/C catalyst | Iron powder |

| Solvent | Ethanol, Acetic Acid | Glacial Acetic Acid |

| Temperature | Room Temperature | 80-100 °C |

| Reaction Time | 4-8 hours | 2-4 hours |

| Typical Yield | High | Good to High |

| Work-up | Filtration of catalyst | Filtration of iron salts, neutralization |

| Advantages | Cleaner reaction, easier purification | Cost-effective, scalable |

| Disadvantages | Requires specialized hydrogenation equipment | Stoichiometric metal waste |

Characterization of this compound

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Aromatic protons in the range of δ 6.8-7.3 ppm, a singlet for the CH₂ group around δ 3.5 ppm, and a broad singlet for the NH proton. |

| ¹³C NMR | Signals corresponding to the carbonyl carbon, aromatic carbons (with C-F coupling), and the CH₂ carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide), and C-F stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (151.14 g/mol ).[4] |

Conclusion and Future Perspectives

The synthesis of this compound via reductive cyclization of 4-fluoro-2-nitrophenylacetic acid is a robust and versatile method suitable for both laboratory-scale synthesis and industrial production. Both catalytic hydrogenation and iron/acetic acid reduction offer viable pathways, with the choice depending on available equipment, cost considerations, and desired scale. The resulting this compound is a valuable intermediate, poised for further elaboration in the development of next-generation therapeutics.

References

Biological activity of 6-Fluorooxindole derivatives

An In-depth Technical Guide to the Biological Activity of 6-Fluorooxindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a versatile building block for a new generation of therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position of the oxindole ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its binding affinity and overall pharmacological profile.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by this compound derivatives, with a primary focus on their anticancer, neuroprotective, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize quantitative data to offer a comparative perspective. This document is intended to serve as an authoritative resource for researchers engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Part 1: The this compound Scaffold: A Foundation for Drug Discovery

The this compound core is a bicyclic heterocyclic system comprising a pyrrolone ring fused to a fluorine-substituted benzene ring.[3] This structure has garnered significant attention as it is a key component in numerous biologically active compounds.[4][5] The presence of the fluorine atom is critical; its high electronegativity can alter pKa, influence molecular conformation, and block metabolic oxidation at that position, thereby improving pharmacokinetic properties such as bioavailability and in vivo half-life.[1]

Derivatives are typically synthesized through methods like the Fischer indole synthesis, reductive cyclization of 4-fluoro-2-nitrophenylacetic acid precursors, or modern cross-coupling strategies.[3][4] This synthetic accessibility allows for extensive derivatization at the N-1, C-3, and C-5 positions, enabling the systematic exploration of the structure-activity relationship (SAR) and the fine-tuning of biological activity against various targets.

Part 2: Anticancer Activity: Targeting the Hallmarks of Malignancy

This compound derivatives have emerged as potent anticancer agents that exert their effects through multiple mechanisms, most notably via the inhibition of protein kinases critical to tumor growth and survival.[1]

Mechanism I: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[1][6] The oxindole scaffold serves as an excellent "hinge-binding" motif, mimicking the adenine ring of ATP to competitively inhibit the kinase active site.[7] This inhibition blocks downstream signaling pathways responsible for cell proliferation, angiogenesis, and metastasis.[6]

Key kinase targets for this compound derivatives include:

-

Receptor Tyrosine Kinases (RTKs) : These include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for angiogenesis and tumor cell proliferation.[1] Nintedanib, an approved anti-fibrotic and anti-cancer drug, is a notable example of an oxindole-based angiokinase inhibitor.[4][8]

-

Fms-like Tyrosine Kinase 3 (FLT3) : Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a prime therapeutic target.[9][10]

-

Cyclin-Dependent Kinases (CDKs) : As regulators of the cell cycle, inhibitors of CDKs like CDK2 can halt uncontrolled cell division.[9][11]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Buy this compound | 56341-39-0 [smolecule.com]

- 5. Biological Evaluation of Oxindole Derivative as a Novel Anticancer Agent against Human Kidney Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 9. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The multi-kinase inhibitor CG-806 exerts anti-cancer activity against acute myeloid leukemia by co-targeting FLT3, BTK, and aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

6-Fluorooxindole (CAS 56341-39-0): A Comprehensive Technical Guide for Advancing Drug Discovery

This guide provides an in-depth exploration of 6-fluorooxindole, a pivotal heterocyclic building block in contemporary medicinal chemistry. For researchers, scientists, and professionals in drug development, understanding the nuanced properties and reactivity of this molecule is paramount for leveraging its full potential in creating next-generation therapeutics. The strategic incorporation of a fluorine atom at the 6-position of the oxindole scaffold imparts unique physicochemical and pharmacological characteristics, making it a highly sought-after intermediate in the synthesis of a diverse array of bioactive compounds.

Core Physicochemical and Structural Characteristics

This compound is a fluorinated derivative of oxindole, presenting as a solid at room temperature.[1] The introduction of the highly electronegative fluorine atom significantly influences the electron distribution within the aromatic ring, thereby modulating the molecule's reactivity, metabolic stability, and binding affinity to biological targets.[2]

Key Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 56341-39-0 | [3] |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| IUPAC Name | 6-fluoro-1,3-dihydroindol-2-one | [2] |

| Melting Point | 132-136°C | [1] |

| Physical Form | Solid | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2)F)NC1=O | [2] |

| InChI Key | PKQNTFAOZIVXCE-UHFFFAOYSA-N | [2] |

Spectroscopic Profile of this compound

A thorough understanding of the spectroscopic signature of this compound is essential for its unambiguous identification and for monitoring reaction progress during synthesis. The following data, compiled from typical spectral analyses of fluorinated indole derivatives, provides a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The methylene protons at the 3-position will appear as a singlet, and the N-H proton will be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, with the carbon atom bonded to the fluorine exhibiting a characteristic large coupling constant (¹JC-F). The carbonyl carbon will appear significantly downfield.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H Stretch | Strong, Sharp |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~1710 | C=O Stretch (Amide) | Strong |

| ~1615, 1580, 1450 | Aromatic C=C Ring Stretch | Medium-Strong |

| ~1100-1000 | C-F Stretch (Aromatic) | Strong |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is anticipated to exhibit a prominent molecular ion peak (M⁺) at m/z 151.[3] Key fragmentation patterns would likely involve the loss of CO and subsequent ring rearrangements, which are characteristic of the oxindole core.[5]

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction conditions and biological assays. Based on its structure, which contains both a polar amide functional group and a relatively nonpolar fluorinated benzene ring, its solubility is expected to vary across different solvents.

| Solvent | Polarity | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Methanol | Polar Protic | Moderately Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble |

| Dichloromethane | Nonpolar | Sparingly Soluble |

| Chloroform | Nonpolar | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

This table is predictive and based on general principles of solubility. Empirical determination is recommended for specific applications.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the reductive cyclization of a substituted nitrotoluene derivative. The following protocol is a robust and scalable method adapted from established syntheses of related indole compounds.[6]

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound via Leimgruber-Batcho approach.

Experimental Protocol

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF).[6]

-

To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).[6]

-

Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which can be used directly in the next step.

Step 2: Reductive Cyclization

-

Prepare a suspension of a reducing agent, such as iron powder (Fe) in acetic acid (AcOH) or 10% Palladium on carbon (Pd/C) in ethanol.

-

Add the crude enamine intermediate from Step 1 to the suspension.

-

If using Fe/AcOH, heat the mixture to approximately 100°C and stir for 1-2 hours. If using Pd/C, subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The this compound scaffold is a versatile platform for the synthesis of more complex molecules. The electron-withdrawing nature of the fluorine atom can influence the regioselectivity of further reactions.[2] The oxindole core itself presents several reactive sites.

Key Reactions of this compound

-

N-Functionalization: The nitrogen atom can be readily alkylated, acylated, or arylated to introduce a variety of substituents.

-

Reactions at the C3 Position: The methylene group at the C3 position is activated by the adjacent carbonyl group and can participate in various reactions, including:

-

Aldol Condensation: Reaction with aldehydes and ketones to form 3-substituted-3-hydroxyoxindoles.

-

Michael Addition: Acting as a nucleophile in conjugate additions to α,β-unsaturated systems.[2]

-

-

Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution, with the position of substitution directed by the existing fluorine and amide groups.

Caption: Reactivity of the this compound scaffold.

Biological Activity and Therapeutic Potential

The fluorinated oxindole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents.[2] The proposed mechanisms of action, extrapolated from studies on structurally related compounds, include:

-

Kinase Inhibition: The oxindole scaffold is a key component of several approved kinase inhibitors (e.g., Sunitinib). This compound serves as a precursor for the synthesis of novel kinase inhibitors that can target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.[2][7]

-

Microtubule Disruption: Some indole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Caption: Proposed anticancer mechanisms of this compound derivatives.

Anti-inflammatory Properties

Studies have suggested that this compound possesses anti-inflammatory properties.[2] While the precise mechanism is still under investigation, it may involve the modulation of inflammatory pathways and the inhibition of pro-inflammatory enzymes.

α-Glucosidase Inhibition

Derivatives of the closely related 5-fluoro-2-oxindole have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[8] This suggests that this compound could be a valuable starting point for the development of novel therapeutics for type 2 diabetes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.[9]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

-

Toxicity: The toxicological properties of this compound have not been fully investigated.[10] It is recommended to handle it with care and to consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date information.

Conclusion

This compound is a molecule of significant interest and utility for the drug discovery and development community. Its unique combination of a fluorinated aromatic ring and a reactive oxindole core provides a versatile platform for the synthesis of novel bioactive compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the quest for new and improved therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 56341-39-0 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6-FLUORO-4-HYDROXY INDOLE(885521-04-0) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Oxindoles

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry.[1][2][3] Among these, the fluorinated oxindole core has emerged as a "privileged" structure, demonstrating significant potential in drug discovery programs.[1] This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated oxindoles. It traces the evolution of synthetic methodologies, from early, challenging procedures to the sophisticated asymmetric strategies employed today. Key milestones, influential discoveries, and the causal relationships behind experimental choices are examined in detail. Furthermore, this guide elucidates the critical role of fluorinated oxindoles in the development of therapeutic agents, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

The oxindole framework is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1] Its bio-isosteres, C3-fluorinated oxindoles, have garnered substantial interest due to the unique physicochemical properties imparted by the fluorine atom.[1] The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[1][2] These favorable attributes have propelled fluorinated oxindoles to the forefront of medicinal chemistry research, leading to the development of potent therapeutic candidates for a range of diseases.[1]

While the first synthesis of a simple oxindole dates back to 1866, the preparation of their C3-fluorinated counterparts remained a significant synthetic challenge for a considerable time, primarily due to the lack of general and efficient fluorination methods.[1] This guide will navigate the historical landscape of this fascinating class of molecules, from their initial synthesis to their current status as key building blocks in drug discovery.

Early Discoveries and the Dawn of Synthetic Accessibility

The initial forays into the synthesis of fluorinated oxindoles were often hampered by the limited availability of effective and selective fluorinating reagents. A pivotal moment in the history of this field was the development of methods for the direct fluorination of oxindole precursors.

The Emergence of Electrophilic Fluorination

The advent of electrophilic fluorinating agents provided a more direct route to C3-fluorinated oxindoles.[2] Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® became instrumental in this regard.[2][4] An early and efficient method involved the treatment of 3-substituted indoles with Selectfluor® in an acetonitrile/water mixture, which afforded 3-substituted 3-fluorooxindoles in good to high yields.[4]

This transformation is believed to proceed through the formation of an unstable 3-fluoroindolenine intermediate, which then undergoes rearrangement and oxidation to yield the final product.[4] This approach was significant as it offered a direct pathway to previously hard-to-synthesize 3-fluorooxindoles.[4]

Diagram of Electrophilic Fluorination of Indoles:

Caption: Electrophilic fluorination of a 3-substituted indole.

Nucleophilic Fluorination Approaches

Parallel to electrophilic methods, nucleophilic fluorination strategies also emerged as a viable route to C3-fluorinated oxindoles. These methods typically involve the use of a fluoride source to displace a leaving group at the C3 position of an oxindole precursor.

A notable example is the synthesis of 3-aryl-3-fluorooxindoles, which can be achieved in two steps: the addition of an aryl Grignard reagent to an isatin, followed by treatment of the resulting 3-aryl-3-hydroxyoxindole with diethylaminosulfur trifluoride (DAST).[5][6] While effective, the use of DAST has its drawbacks, as it is thermally unstable and can be explosive.[1] This led to the exploration of safer alternatives like Deoxo-Fluor®.[1]

More recently, asymmetric nucleophilic fluorination has been achieved using inexpensive reagents like tetrabutylammonium fluoride (TBAF) without the need for a metal catalyst.[7] This method, applied to spiroaziridine oxindoles, proceeds with excellent enantioselectivity and retention of configuration, suggesting the involvement of anchimeric assistance from the oxindole unit.[7]

The Era of Asymmetric Synthesis: Accessing Chiral Fluorinated Oxindoles

The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. Consequently, the development of asymmetric methods for the synthesis of chiral 3-fluoro-3-substituted oxindoles has been a major focus of research.

Catalytic Enantioselective Fluorination

The first example of a catalytic enantioselective fluorination of oxindoles was reported using chiral Palladium complexes.[8] This method proved to be highly efficient, providing a range of fluorinated oxindoles and phenylacetate derivatives with high enantioselectivity.[8] The reaction is operationally simple and can be performed without the strict exclusion of air and moisture.[8]

Organocatalytic Asymmetric Approaches

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of fluorinated oxindoles. For instance, the direct Mannich reaction of 3-fluoro-oxindoles with α-amidosulfones, using a chiral oligoethylene glycol and KF as a cation-binding catalyst and base, respectively, yields biologically relevant chiral 3,3-disubstituted oxindoles containing a β-fluoroamine unit with high yields and excellent stereoselectivity.[9]

Experimental Protocol: Asymmetric Organocatalytic Mannich Reaction [9]

-

To a solution of 3-fluorooxindole (1.0 equiv) and α-amidosulfone (1.2 equiv) in a suitable solvent (e.g., toluene) at room temperature, add the chiral oligoethylene glycol catalyst (0.1 equiv).

-

Add potassium fluoride (KF) (2.0 equiv) as the base.

-

Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (e.g., 24-72 h), monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 3,3-disubstituted oxindole.

Applications in Drug Discovery and Development

The unique properties of fluorinated oxindoles have made them valuable scaffolds in the design of new therapeutic agents.[1] Their incorporation into drug candidates has led to improved potency, selectivity, and pharmacokinetic profiles.

Kinase Inhibitors

The fluorinated indole structure is a key motif in many protein kinase inhibitors, which are a class of drugs effective in treating various cancers and autoimmune diseases.[10] 5-Fluoro-2-oxindole, for example, is a critical intermediate in the synthesis of advanced therapeutics used in targeted cancer therapy, such as Sunitinib.[10] The oxindole core can occupy the hinge region of the kinase enzyme, and appropriate substitutions can enhance binding affinity.[11][12]

Table 1: Examples of Fluorinated Oxindole-Based Kinase Inhibitors

| Compound | Target Kinase(s) | Therapeutic Area | Reference |

| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3 | Oncology | [10] |

| BMS-204352 (MaxiPost™) | Maxi-K potassium channels, Kv7.2-7.5 | Stroke, Neurological Disorders | [5][6][8][13] |

| Compound 8c | AMPK | Prostate Cancer | [14] |

| Oxindole Derivatives (5a-c) | FLT3 | Acute Myeloid Leukemia | [12][15] |

Ion Channel Modulators: The Case of BMS-204352

A prominent example of a clinically investigated fluorinated oxindole is BMS-204352 (MaxiPost™).[5][6][8] Developed by Bristol-Myers Squibb, this compound is an opener of maxi-K potassium channels and was investigated as a treatment for acute ischemic stroke.[5][6][8][13] The replacement of a hydroxyl group at the 3-position of the oxindole ring with a fluorine atom was a key modification that enhanced its pharmaceutical efficacy.[8] Although it did not meet its primary endpoint in Phase III trials for stroke, its development highlighted the therapeutic potential of this class of molecules.[13]

Diagram of the Synthetic Approach to BMS-204352:

Caption: Two-step synthesis of 3-aryl-3-fluorooxindoles like BMS-204352.

Other Therapeutic Applications

Fluorinated oxindoles have also shown promise in other therapeutic areas. For instance, certain derivatives have been identified as potent antitumor agents for prostate cancer, acting via AMPK activation.[14] Others have been evaluated for their potential as α-glucosidase inhibitors for the management of diabetes.[16][17]

Future Perspectives and Conclusion

The journey of fluorinated oxindoles from synthetic curiosities to key components of modern drug discovery is a testament to the relentless innovation in synthetic organic and medicinal chemistry. While significant progress has been made, the field continues to evolve. Future research will likely focus on the development of even more efficient, sustainable, and stereoselective synthetic methods. The exploration of novel biological targets for fluorinated oxindole-based therapeutics will undoubtedly continue to expand their impact on human health.

References

- 1. Synthetic strategies for the construction of C3-fluorinated oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01012K [pubs.rsc.org]

- 2. Synthesis of oxindoles bearing a stereogenic 3-fluorinated carbon center from 3-fluorooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

- 5. The synthesis and characterization of BMS-204352 (MaxiPost) and related 3-fluorooxindoles as openers of maxi-K potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Synthesis of α-Fluoro-β-Amino-oxindoles with Tetrasubstituted C-F Stereogenic Centers via Cooperative Cation-Binding Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 12. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 13. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of oxindole-based FLT3 inhibitors as a promising therapeutic lead for acute myeloid leukemia carrying the oncogenic ITD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

A Comprehensive Technical Guide to the Solubility and Stability of 6-Fluorooxindole in Organic Solvents

Introduction

6-Fluorooxindole, a fluorinated derivative of the oxindole scaffold, is a molecule of significant interest in medicinal chemistry and drug discovery. The oxindole core is a privileged structure, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a fluorine atom at the 6-position can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] A thorough understanding of the solubility and stability of this compound in various organic solvents is paramount for its successful application in drug development, from synthesis and purification to formulation and analytical characterization.

This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound. While direct quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from the parent compound, oxindole, and the closely related 6-fluoroindole, to provide a robust and scientifically grounded resource for researchers. We will delve into the theoretical considerations, practical experimental protocols, and expected outcomes, empowering scientists to make informed decisions in their research and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential to contextualize its solubility and stability profiles.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [3] |

| Molecular Weight | 151.14 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred from oxindole |

| CAS Number | 56341-39-0 | [3] |

The presence of the fluorine atom, an electron-withdrawing group, is expected to influence the electron density of the aromatic ring and the acidity of the N-H proton, which in turn affects its solubility and degradation pathways.[4]

Solubility Profile of this compound

Predicting the solubility of a compound in various organic solvents is crucial for processes such as reaction optimization, crystallization, and formulation.[5] While specific quantitative solubility data for this compound is limited, a comprehensive study on its parent compound, 2-oxindole, provides a strong foundation for understanding its behavior.[6][7]

Inferred Solubility in Common Organic Solvents

The solubility of 2-oxindole has been experimentally determined in a range of solvents.[6][7] We can infer a similar, though not identical, solubility profile for this compound. The fluorine substitution is likely to slightly increase its solubility in less polar solvents due to an increase in overall lipophilicity.

Table 1: Experimentally Determined Solubility of 2-Oxindole at Various Temperatures (mole fraction, x)

| Solvent | 283.15 K | 298.15 K | 313.15 K | 328.15 K |

| Methanol | 0.0158 | 0.0272 | 0.0451 | 0.0718 |

| Ethanol | 0.0112 | 0.0203 | 0.0353 | 0.0589 |

| 1-Propanol | 0.0079 | 0.0148 | 0.0264 | 0.0452 |

| 1-Butanol | 0.0061 | 0.0115 | 0.0207 | 0.0358 |

| Acetonitrile | 0.0289 | 0.0483 | 0.0779 | 0.1215 |

| Ethyl Acetate | 0.0315 | 0.0543 | 0.0898 | 0.1432 |

| Acetone | 0.0421 | 0.0711 | 0.1158 | 0.1819 |

| 1,4-Dioxane | 0.0658 | 0.1055 | 0.1633 | 0.2451 |

| Toluene | 0.0032 | 0.0061 | 0.0111 | 0.0194 |

| Dichloromethane | 0.0183 | 0.0335 | 0.0587 | - |

Data extracted from the Journal of Chemical & Engineering Data.[6][7]

Qualitative Solubility Insights for Oxindole:

-

Soluble in: Ethanol (~10 mg/mL), Dimethylformamide (DMF) (~10 mg/mL), and Dimethyl Sulfoxide (DMSO) (~3 mg/mL).[8][9] Also soluble in methanol and ether.[10]

-

Insoluble in: Water.[10]

Expected Impact of 6-Fluoro Substitution: The introduction of a fluorine atom is expected to increase the lipophilicity of the oxindole core. Consequently, this compound is anticipated to exhibit slightly higher solubility in non-polar to moderately polar aprotic solvents (e.g., toluene, dichloromethane, ethyl acetate) and potentially slightly lower solubility in highly polar protic solvents (e.g., water, methanol) compared to the parent oxindole.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[11]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Stability Profile of this compound

Susceptibility to Degradation

The indole ring system, present in this compound, is known to be susceptible to degradation under certain conditions.[4]

-

Acidic Conditions: Indole and its derivatives are generally susceptible to degradation in acidic environments. Protonation of the indole ring, typically at the C3 position, can lead to the formation of reactive intermediates that may undergo polymerization, often resulting in a noticeable color change (e.g., pink, purple, or brown).[4] The electron-withdrawing nature of the fluorine atom at the 6-position may slightly decrease the ring's susceptibility to electrophilic attack compared to unsubstituted indole.[4]

-

Basic Conditions: 6-Fluoroindole is generally more stable under basic conditions. However, prolonged exposure to strong bases, particularly at elevated temperatures, may lead to slow degradation.[4] The fluorine substituent increases the acidity of the N-H proton, making it more susceptible to deprotonation.[4]

-

Oxidative Conditions: The electron-rich indole ring is susceptible to oxidation.[4] The presence of oxidizing agents can lead to the formation of various oxidation products. For indole itself, oxidation can yield oxindoles.

-

Photostability: Indole derivatives can be sensitive to light.[4] It is advisable to protect solutions of this compound from light to prevent potential photodecomposition. Fluorinated pharmaceuticals can form various fluorinated byproducts upon photolysis.[4]

-

Thermal Stability: Fluorinated organic molecules often exhibit enhanced thermal stability. However, high temperatures can accelerate degradation, especially in the presence of acids or bases.[4]

Experimental Protocol for Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) and incubate at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).

-

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples.

-

Analysis: Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and detect the formation of any degradation products.

Analytical Method for Quantification

A robust and validated analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Recommended HPLC Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at the λmax of this compound (λmax of oxindole is 249 nm).[8]

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations and Workflows

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Caption: Shake-Flask Method Workflow.

Experimental Workflow for Forced Degradation Studies

Caption: Forced Degradation Study Workflow.

Conclusion

While direct, comprehensive experimental data on the solubility and stability of this compound is not extensively published, a strong and scientifically sound understanding can be constructed by leveraging data from its parent compound, oxindole, and the closely related 6-fluoroindole. This guide provides researchers with the foundational knowledge, practical experimental protocols, and analytical methodologies required to thoroughly characterize this compound. By following the outlined procedures, scientists in drug discovery and development can generate the critical data needed to advance their research, ensuring the efficient and effective use of this promising fluorinated scaffold. The provided workflows and inferred properties serve as a valuable starting point for any laboratory embarking on the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Oxindole | 59-48-3 [chemicalbook.com]

- 10. Oxindole, 97+% | Fisher Scientific [fishersci.ca]

- 11. research.unipd.it [research.unipd.it]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 6-Fluorooxindole in Drug Discovery

This guide provides a comprehensive technical overview of the application of quantum chemical calculations to 6-Fluorooxindole, a key scaffold in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for deeper molecular understanding and rational drug design.

Introduction: The Significance of this compound and the Role of Quantum Chemistry

This compound is a fluorinated derivative of oxindole, a privileged heterocyclic scaffold found in numerous bioactive compounds.[1][2] The incorporation of a fluorine atom at the sixth position can significantly modulate the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[3][4][5] This makes this compound and its derivatives promising candidates in the development of therapeutics for a range of diseases, including cancer and central nervous system disorders.[2][3][6]

To rationally design novel drug candidates based on the this compound scaffold, a profound understanding of its three-dimensional structure, electronic properties, and reactivity is paramount. Quantum chemical calculations offer a powerful in silico approach to elucidate these molecular-level details, providing insights that are often difficult or impossible to obtain through experimental methods alone.[7][8] These calculations, rooted in the principles of quantum mechanics, allow for the accurate prediction of molecular geometries, vibrational frequencies, electronic structure, and various spectroscopic properties.[9]

This guide will delve into the theoretical underpinnings and practical application of several key quantum chemical methods for the characterization of this compound. We will explore how methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset (MP2) perturbation theory can be employed to gain critical insights for drug discovery.

Theoretical Foundations: Choosing the Right Computational Tools

The selection of an appropriate quantum chemical method is a critical first step that dictates the accuracy and computational cost of the study. For a molecule like this compound, a balance between these two factors is essential.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its favorable balance of accuracy and computational efficiency.[10][11] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity.[7] The total energy of the system is a functional of this electron density. In practice, the Kohn-Sham approach is used, which introduces a fictitious system of non-interacting electrons that generate the same electron density as the real system.[7]

For this compound, a hybrid functional like B3LYP, which combines the strengths of both Hartree-Fock theory and DFT, is a common and reliable choice.[12] This functional, paired with a suitable basis set such as 6-311++G(d,p), can provide accurate predictions of geometries, vibrational frequencies, and electronic properties.[13]

Hartree-Fock (HF) Theory

The Hartree-Fock method is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It treats each electron as moving in the average field of all other electrons, thus neglecting electron correlation.[14] While computationally less demanding than more advanced methods, the neglect of electron correlation can lead to inaccuracies, particularly for systems with significant electron-electron interactions.[15] For this compound, HF can serve as a good starting point for more sophisticated calculations and can provide a qualitative understanding of its electronic structure.

Møller-Plesset Perturbation Theory (MP2)

To account for the electron correlation missing in HF theory, post-Hartree-Fock methods can be employed. Møller-Plesset perturbation theory is a widely used approach that treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian.[14][15] The second-order Møller-Plesset (MP2) method is the most common and provides a significant improvement over HF in terms of accuracy for many systems.[15][16] While more computationally expensive than DFT and HF, MP2 calculations can offer a higher level of confidence in the predicted properties of this compound, especially for energetics.[17][18]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a typical workflow for performing quantum chemical calculations on this compound. This workflow can be adapted for various computational chemistry software packages such as Gaussian, ORCA, or PySCF.[19]

Caption: A generalized workflow for quantum chemical calculations of this compound.

Step-by-Step Methodology:

-

Molecular Structure Input:

-

Construct the 3D structure of this compound using a molecular builder.

-

Ensure correct atom types, bond orders, and initial geometry.

-

-

Geometric Optimization:

-

Perform a geometry optimization to find the minimum energy conformation of the molecule.

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of polarization and diffuse functions, which are important for capturing the electronic effects of the fluorine atom and the carbonyl group.

-

The optimization process iteratively adjusts the atomic coordinates until the forces on the atoms are negligible, indicating a stable structure.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

This calculation serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the vibrational spectra (IR and Raman) of the molecule.

-

-

-

Electronic Property Calculations:

-

From the optimized geometry, calculate various electronic properties:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier molecular orbitals are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[20][21]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[22][23][24][25]

-

-

-

Spectroscopic Simulations:

-

Simulate spectroscopic data that can be compared with experimental results:

-

Nuclear Magnetic Resonance (NMR): Calculate the chemical shifts of ¹H and ¹³C atoms.

-

Ultraviolet-Visible (UV-Vis): Use Time-Dependent DFT (TD-DFT) to predict the electronic transitions and the corresponding absorption wavelengths.[10]

-

-

Analysis and Interpretation of Results

The data obtained from these calculations provide a wealth of information for drug design.

Molecular Geometry

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of this compound. These parameters are fundamental for understanding its shape and how it might fit into the active site of a biological target.

Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2=O8 | 1.22 Å |

| C6-F13 | 1.35 Å | |

| N1-C2 | 1.38 Å | |

| Bond Angle | C7-C2-N1 | 108.5° |

| C5-C6-F13 | 119.2° | |

| Dihedral Angle | C7-C2-N1-C9 | 179.8° |

Note: These are illustrative values and should be calculated for a specific research context.

Vibrational Analysis

The calculated vibrational frequencies can be used to interpret experimental IR and Raman spectra, confirming the structure of synthesized compounds. Specific vibrational modes, such as the C=O stretch of the oxindole core, are particularly informative.

Table 2: Key Calculated Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C=O) | 1735 | Carbonyl stretch |

| ν(N-H) | 3450 | N-H stretch |

| ν(C-F) | 1250 | C-F stretch |

Note: Calculated frequencies are often scaled to better match experimental values.

Electronic Properties: Reactivity and Stability

The electronic properties derived from quantum chemical calculations are invaluable for predicting the reactivity and interaction of this compound.

Caption: Relationship between electronic properties and molecular reactivity and stability.

-

HOMO-LUMO Analysis: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[26] A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[20] For this compound, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO.

-

Molecular Electrostatic Potential (MEP): The MEP map of this compound will likely show a negative potential (red/yellow) around the carbonyl oxygen and the fluorine atom, indicating these are sites prone to electrophilic attack. Conversely, a positive potential (blue) is expected around the N-H proton, making it a potential hydrogen bond donor.[27]

Table 3: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These are illustrative values.

Conclusion: Integrating Computational Insights into Drug Development

Quantum chemical calculations provide a robust framework for understanding the intrinsic properties of this compound at the molecular level. By elucidating its geometry, vibrational characteristics, and electronic structure, these computational methods empower medicinal chemists to:

-

Rationalize Structure-Activity Relationships (SAR): Understand how modifications to the this compound scaffold affect its biological activity.

-

Guide Synthetic Efforts: Predict the reactivity of different sites on the molecule to aid in the design of synthetic routes.

-

Optimize Ligand-Target Interactions: Use the calculated properties to inform molecular docking and dynamics simulations, leading to the design of more potent and selective inhibitors.[1][28]

The integration of these in silico techniques into the drug discovery pipeline can significantly accelerate the development of novel therapeutics based on the versatile this compound core.

References

- 1. Designing novel potent oxindole derivatives as VEGFR2 inhibitors for cancer therapy: Computational insights from molecular docking, drug-likeness, DFT, and structural dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 56341-39-0 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]

- 12. diva-portal.org [diva-portal.org]

- 13. mdpi.com [mdpi.com]

- 14. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]

- 15. fiveable.me [fiveable.me]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. par.nsf.gov [par.nsf.gov]

- 19. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 20. youtube.com [youtube.com]

- 21. irjweb.com [irjweb.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. ADME profiling, molecular docking, DFT, and MEP analysis reveal cissamaline, cissamanine, and cissamdine from Cissampelos capensis L.f. as potential anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. wuxibiology.com [wuxibiology.com]

- 27. researchgate.net [researchgate.net]

- 28. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 6-Fluorooxindole in Modern Drug Discovery and Materials Science: A Technical Guide

Abstract

6-Fluorooxindole (CAS: 56341-39-0) has emerged from the vast catalog of heterocyclic compounds to become a pivotal structural motif and versatile building block in both medicinal chemistry and advanced materials science.[1] Its deceptively simple architecture, a bicyclic fusion of an aromatic ring and a lactam, is strategically enhanced by the presence of a fluorine atom at the C-6 position. This single substitution imparts profound changes in the molecule's electronic profile, metabolic stability, and binding interactions, making it a highly sought-after intermediate.[2] This guide provides an in-depth examination of this compound, moving beyond basic data to explore the causality behind its synthesis, the logic of its analytical characterization, and the proven value of its applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this powerful fluorinated scaffold.

Core Physicochemical and Structural Properties

The foundational step in leveraging any chemical entity is a thorough understanding of its intrinsic properties. This compound is a stable, crystalline solid at room temperature, typically appearing as a white to light brown powder.[3] The strategic placement of the fluorine atom significantly influences the molecule's reactivity and stability without drastically altering its core shape, a concept central to its utility as a bioisostere in drug design.[2]

Below is a summary of its key physicochemical data:

| Property | Value | Source(s) |

| IUPAC Name | 6-fluoro-1,3-dihydroindol-2-one | [2] |

| Synonyms | 6-Fluoro-2-oxindole, 6-Fluoroindolin-2-one | [3][4] |

| CAS Number | 56341-39-0 | [2][5] |

| Molecular Formula | C₈H₆FNO | [2][5] |

| Molecular Weight | 151.14 g/mol | [2][5] |

| Appearance | White to Yellow to Brown Solid | [3] |

| Purity | ≥97% (Commercially available) | [3][6] |

The structural arrangement of this compound is fundamental to its chemical behavior.

Synthesis Pathway: Reductive Cyclization

The most robust and industrially scalable route to this compound is the reductive cyclization of a substituted nitrophenyl precursor. This method is favored for its high yield and the relative availability of starting materials. The causality behind this choice is clear: it builds the heterocyclic ring system in a highly efficient, intramolecular fashion.

A common precursor is a derivative of 4-fluoro-2-nitrophenylacetic acid. The synthesis proceeds in a single, potent step where the nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization (lactamization) to form the oxindole ring.

Protocol: Synthesis via Reductive Cyclization

This protocol describes a validated method for the synthesis of this compound. The choice of iron in acetic acid is a classic, cost-effective, and powerful reducing system for aromatic nitro groups that avoids the need for high-pressure hydrogenation equipment.[7]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 4-fluoro-2-nitrophenylacetic acid precursor (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to dissolve the starting material.

-

Reagent Addition: Carefully add iron powder (Fe, ~3-5 eq) to the stirring solution. The reaction is exothermic.

-

Heating: Heat the reaction mixture to approximately 100-110°C and maintain for 1-2 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Workup - Filtration: Cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the iron salts and other solid residues. Wash the filter cake with ethyl acetate or a similar solvent.[7]

-

Workup - Extraction: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove residual acid and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure this compound.[4]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is the cornerstone of chemical synthesis. A multi-technique approach is required to validate the identity and purity of this compound.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI) conditions, this compound typically shows a prominent molecular ion peak.

-

Expected m/z: 152.0 [M+H]⁺ or 150.9 [M-H]⁻. A mass spectrometry analysis has confirmed a molecular ion peak m/z = 150 [MH]-, which is consistent with the molecular weight of C₈H₆FNO.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of this compound is characterized by distinct absorption bands corresponding to its structural features.

-

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ indicates the N-H bond of the lactam.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the carbonyl group in the five-membered lactam ring.

-